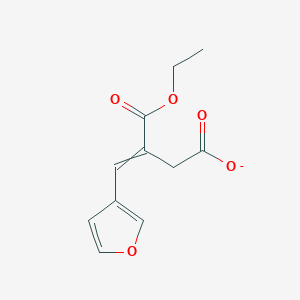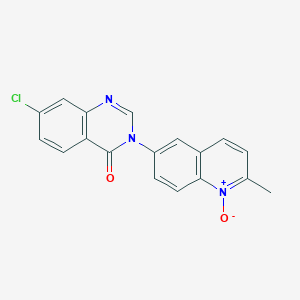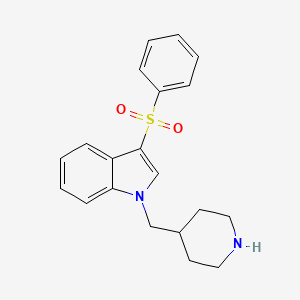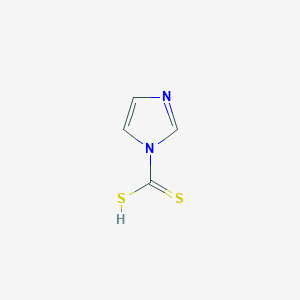
N-(tert-Butoxycarbonyl)-3-nitro-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-3-nitro-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a nitro group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of 3-nitro-L-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrially, the protection of amino acids with the Boc group is achieved using similar reagents but optimized for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in N-(tert-Butoxycarbonyl)-3-nitro-L-valine can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Removal of the Boc group to yield 3-nitro-L-valine.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Investigated for its role in drug development, particularly in the synthesis of peptide-based drugs .
Industry:
作用機序
The mechanism by which N-(tert-Butoxycarbonyl)-3-nitro-L-valine exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
類似化合物との比較
N-(tert-Butoxycarbonyl)-L-valine: Similar structure but without the nitro group.
N-(tert-Butoxycarbonyl)-3-amino-L-valine: Contains an amino group instead of a nitro group.
Uniqueness:
特性
CAS番号 |
824956-50-5 |
|---|---|
分子式 |
C10H18N2O6 |
分子量 |
262.26 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobutanoic acid |
InChI |
InChI=1S/C10H18N2O6/c1-9(2,3)18-8(15)11-6(7(13)14)10(4,5)12(16)17/h6H,1-5H3,(H,11,15)(H,13,14)/t6-/m1/s1 |
InChIキー |
AGCWPGIFXWPEKR-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)



![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)




![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)

